molecular formula C24H26N4O B560477 Linear TIC10 CAS No. 1616632-80-4

Linear TIC10

Cat. No.: B560477
CAS No.: 1616632-80-4
M. Wt: 386.499
InChI Key: CPNBPKFMVTVDRX-UHFFFAOYSA-N
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Description

One of TIC10 isomers, to be used as the negative controller in TIC assays;  High Quality Biochemicals for Research Uses

Scientific Research Applications

  • Potent Anti-Cancer Activity : ONC201, initially identified as TIC10, has shown potent anti-tumor efficacy in preclinical cancer models. Its structure is an angular [3,4-e] isomer, which is the active form associated with its anti-cancer activity (Wagner et al., 2014).

  • Activation of TRAIL Pathway : TIC10 activates the TRAIL gene, an endogenous tumor suppressor, through the inactivation of Akt and ERK. This leads to up-regulation of TRAIL gene expression and has implications for effective cancer treatment (Allen et al., 2013).

  • Synergy with Other Anticancer Drugs : TIC10's combination with drugs like sorafenib shows synergistic effects, enhancing the induction of TRAIL and its receptor DR5, leading to potent cell death in cancer models (Allen et al., 2015).

  • Targeting Cancer Stem Cells : TIC10 targets both non-cancer stem cells (CSCs) and CSCs in colorectal cancer, affecting their self-renewal and survival in an Akt-Foxo3a-TRAIL-dependent manner. This highlights its potential for comprehensive cancer treatment (Prabhu et al., 2015).

  • Effect on Hepatocellular Carcinoma Cells : TIC10 effectively inhibits the proliferation and induces apoptosis in hepatocellular carcinoma cells. It modulates key pathways like Akt-Erk and enhances Foxo3a nuclear translocation, impacting TRAIL and death receptor-5 (DR5) expression (Cheng et al., 2017).

  • Potential Use in Pancreatic Cancer : In preclinical models, TIC10 shows significant anti-pancreatic cancer activity, especially when combined with gemcitabine. This combination effectively inhibits tumor growth and prolongs survival in pancreatic cancer models (Zhang et al., 2016).

Properties

IUPAC Name

11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNBPKFMVTVDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106864
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616632-80-4
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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